molecular formula C16H16N2OS B12522449 1H-Imidazole, 4,5-dihydro-2-[4-[(4-methoxyphenyl)thio]phenyl]- CAS No. 677343-16-7

1H-Imidazole, 4,5-dihydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-

Cat. No.: B12522449
CAS No.: 677343-16-7
M. Wt: 284.4 g/mol
InChI Key: UENJDYCHPVSUDK-UHFFFAOYSA-N
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Description

1H-Imidazole, 4,5-dihydro-2-[4-[(4-methoxyphenyl)thio]phenyl]- is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties. This particular compound features a methoxyphenylthio group, which imparts unique chemical and biological properties.

Preparation Methods

The synthesis of 1H-Imidazole, 4,5-dihydro-2-[4-[(4-methoxyphenyl)thio]phenyl]- can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Industrial production methods often involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

1H-Imidazole, 4,5-dihydro-2-[4-[(4-methoxyphenyl)thio]phenyl]- undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include mild temperatures, inert atmospheres, and the use of polar aprotic solvents. Major products formed from these reactions include sulfoxides, sulfones, and various substituted imidazoles.

Scientific Research Applications

1H-Imidazole, 4,5-dihydro-2-[4-[(4-methoxyphenyl)thio]phenyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 4,5-dihydro-2-[4-[(4-methoxyphenyl)thio]phenyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential cellular processes, such as DNA replication and protein synthesis .

Comparison with Similar Compounds

1H-Imidazole, 4,5-dihydro-2-[4-[(4-methoxyphenyl)thio]phenyl]- can be compared with other similar compounds, such as:

The uniqueness of 1H-Imidazole, 4,5-dihydro-2-[4-[(4-methoxyphenyl)thio]phenyl]- lies in its methoxyphenylthio group, which enhances its chemical reactivity and biological activity.

Properties

CAS No.

677343-16-7

Molecular Formula

C16H16N2OS

Molecular Weight

284.4 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)sulfanylphenyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C16H16N2OS/c1-19-13-4-8-15(9-5-13)20-14-6-2-12(3-7-14)16-17-10-11-18-16/h2-9H,10-11H2,1H3,(H,17,18)

InChI Key

UENJDYCHPVSUDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SC2=CC=C(C=C2)C3=NCCN3

Origin of Product

United States

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